molecular formula C22H21FN4O B11276612 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide

Cat. No.: B11276612
M. Wt: 376.4 g/mol
InChI Key: IQRNNXBDKPMEAS-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide typically involves the reaction of pyridazine derivatives with piperidine and phenyl groups under specific conditions. One common method includes the cyclization of phenylhydrazone with levulinic acid followed by oxidation . Industrial production methods may involve the use of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide can be compared with other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

What sets this compound apart is its unique combination of the fluorophenyl and piperidine groups, which may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C22H21FN4O/c23-18-10-8-16(9-11-18)20-12-13-21(26-25-20)27-14-4-5-17(15-27)22(28)24-19-6-2-1-3-7-19/h1-3,6-13,17H,4-5,14-15H2,(H,24,28)

InChI Key

IQRNNXBDKPMEAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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